1-Cbz-3-benzyl-piperidin-4-one 1-Cbz-3-benzyl-piperidin-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC16684206
InChI: InChI=1S/C20H21NO3/c22-19-11-12-21(14-18(19)13-16-7-3-1-4-8-16)20(23)24-15-17-9-5-2-6-10-17/h1-10,18H,11-15H2
SMILES:
Molecular Formula: C20H21NO3
Molecular Weight: 323.4 g/mol

1-Cbz-3-benzyl-piperidin-4-one

CAS No.:

Cat. No.: VC16684206

Molecular Formula: C20H21NO3

Molecular Weight: 323.4 g/mol

* For research use only. Not for human or veterinary use.

1-Cbz-3-benzyl-piperidin-4-one -

Specification

Molecular Formula C20H21NO3
Molecular Weight 323.4 g/mol
IUPAC Name benzyl 3-benzyl-4-oxopiperidine-1-carboxylate
Standard InChI InChI=1S/C20H21NO3/c22-19-11-12-21(14-18(19)13-16-7-3-1-4-8-16)20(23)24-15-17-9-5-2-6-10-17/h1-10,18H,11-15H2
Standard InChI Key LQKIVCPLRBDVNT-UHFFFAOYSA-N
Canonical SMILES C1CN(CC(C1=O)CC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3

Introduction

Structural and Physicochemical Properties

Molecular Architecture

1-Cbz-3-benzyl-piperidin-4-one features a six-membered piperidinone ring with two distinct substituents: a carbobenzyloxy (Cbz) group at the nitrogen atom (N1) and a benzyl group at the C3 position. The Cbz group, a common protecting group in peptide synthesis, enhances the compound’s stability during chemical reactions, while the benzyl moiety influences its electronic and steric properties .

Conflicting reports exist regarding its molecular formula. VulcanChem lists the formula as C20H21NO3 (molecular weight: 323.4 g/mol), whereas ChemicalBook specifies C13H15NO3 (233.26 g/mol) . This discrepancy may arise from differences in salt forms (e.g., hydrochloride) or hydration states. The compound typically exists as a colorless to pale yellow oil, soluble in chloroform, dichloromethane, and methanol .

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC13H15NO3 / C20H21NO3
Molecular Weight233.26 / 323.4 g/mol
Melting Point38–41°C
Boiling Point114–140°C (at reduced pressure)
SolubilityChloroform, DCM, methanol

Synthesis and Reaction Mechanisms

Synthetic Pathways

The synthesis of 1-Cbz-3-benzyl-piperidin-4-one typically begins with 4-piperidone hydrochloride. A two-step protocol involving carbobenzyloxylation and benzylation is widely employed :

  • Carbobenzyloxylation:

    • Reactants: 4-Piperidone hydrochloride, diisopropylethylamine (DIPEA), benzyl chloroformate.

    • Conditions: 0°C in dichloromethane (DCM), followed by warming to room temperature.

    • Yield: 85% .

  • Benzylation:

    • Introduction of the benzyl group at C3 via alkylation or Friedel-Crafts acylation, depending on the desired regioselectivity.

Table 2: Optimized Synthesis Conditions

StepReactantsSolventTemperatureTimeYield
14-Piperidone HCl, DIPEA, CbzClDCM0°C → 20°C2.5 h85%
2Benzyl bromide, baseTHF/DCMReflux12 h72%

Mechanistic Insights

The reactivity of 1-Cbz-3-benzyl-piperidin-4-one stems from its electrophilic carbonyl carbon, which undergoes nucleophilic attacks from amines, alcohols, or Grignard reagents. For example, in aldol condensations, the enolate form reacts with aldehydes to form α,β-unsaturated ketones. The Cbz group stabilizes intermediates via resonance, while the benzyl substituent moderates steric hindrance .

CompoundEC50 (µM)Target VirusMechanism
20.8Influenza A/H1N1HA fusion inhibition
14.2Influenza A/H1N1Membrane fusion disruption

Analgesic and Neuroprotective Effects

Preliminary studies suggest analgesic properties via modulation of opioid receptors. Additionally, derivatives exhibit neuroprotective activity in models of Alzheimer’s disease, likely through inhibition of β-amyloid aggregation.

Applications in Medicinal Chemistry

Intermediate in Drug Synthesis

1-Cbz-3-benzyl-piperidin-4-one serves as a precursor for:

  • Peptidomimetics: Structural analogs mimicking peptide backbones for protease resistance.

  • Heterocyclic Scaffolds: Piperidine-fused rings in kinase inhibitors (e.g., JAK2 inhibitors).

Structure-Activity Relationship (SAR) Studies

Systematic modifications of the C3 benzyl and N1 Cbz groups reveal:

  • C3 Substitution: Electron-withdrawing groups (e.g., -NO2) enhance antiviral activity .

  • N1 Cbz Replacement: Removal reduces metabolic stability but increases bioavailability.

Structural Analogs and Comparative Analysis

Table 4: Key Structural Analogs

CompoundMolecular FormulaUnique FeaturesApplication
1-Cbz-4-PiperidoneC13H15NO3Aldol condensation substrate Organic synthesis
Benzyl 4-Oxopiperidine-1-CarboxylateC13H15NO3Enhanced solubility in polar solventsPeptide coupling
N-Benzyl-4,4-bis(trifluoromethyl)piperidineC14H15F6NHigh antiviral potency Influenza inhibitors

Future Directions and Challenges

Optimization of Pharmacokinetics

Current limitations include poor oral bioavailability due to the Cbz group’s hydrophobicity. Strategies under investigation:

  • Prodrug Approaches: Masking the Cbz group with enzymatically cleavable units.

  • Nanoparticle Delivery: Enhancing solubility via lipid-based carriers.

Expanding Therapeutic Indications

Ongoing research explores applications in:

  • Oncology: PI3K/AKT pathway inhibition in breast cancer models.

  • Infectious Diseases: Broad-spectrum antiviral activity against enveloped viruses .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator